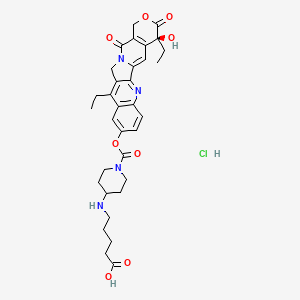

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride

Description

Evolution of Camptothecin Research

The journey of camptothecin research began in 1966 when Monroe Wall and Mansukh Wani at the Research Triangle Institute successfully isolated and identified camptothecin from the bark of Camptotheca acuminata, commonly known as the Chinese happy tree. This pentacyclic quinoline alkaloid represented a groundbreaking discovery in natural products chemistry, demonstrating remarkable anticancer activity through a previously unknown mechanism of action. The initial excitement surrounding camptothecin's broad-spectrum antitumor activity was quickly tempered by significant clinical challenges, including poor water solubility, chemical instability, and severe unpredictable toxicities that led to the discontinuation of early clinical trials in the 1970s.

The research landscape for camptothecin underwent a dramatic transformation in 1985 when researchers identified deoxyribonucleic acid topoisomerase I as the primary molecular target of camptothecin and its derivatives. This pivotal discovery revealed that camptothecin functions as a topoisomerase I poison, forming a stable ternary complex with the enzyme and deoxyribonucleic acid that prevents religation of single-strand breaks, ultimately leading to cancer cell death. The identification of this unique mechanism of action rekindled scientific interest in camptothecin derivatives and sparked intensive research efforts to develop more clinically viable analogues that could overcome the limitations of the parent compound.

The structural characteristics of camptothecin that contribute to its biological activity include a planar pentacyclic ring structure consisting of a pyrrolo[3,4-β]-quinoline moiety, a conjugated pyridone moiety, and a critical alpha-hydroxy lactone ring with specific stereochemical configuration at position 20. This planar structure is considered one of the most important factors in topoisomerase inhibition, and modifications to this framework have guided the development of subsequent derivatives with improved therapeutic profiles.

Development of Irinotecan as an Anticancer Agent

Irinotecan emerged as a semisynthetic derivative of camptothecin specifically designed to address the clinical limitations of the parent compound while maintaining its potent anticancer activity. The development of irinotecan represented a collaborative effort between Japanese pharmaceutical companies Yakult Honsha Co. and Daiichi Pharmaceutical, working in conjunction with Showa University in Tokyo during the 1980s and early 1990s. This international collaboration focused on creating a camptothecin derivative with improved solubility, stability, and reduced toxicity while preserving the essential topoisomerase I inhibitory activity.

The strategic chemical modifications incorporated into irinotecan's structure included the addition of a dipiperidino side chain, which significantly enhanced water solubility and chemical stability compared to camptothecin. These structural modifications allowed for the development of a clinically viable formulation that could be administered intravenously, overcoming one of the major obstacles that had limited camptothecin's therapeutic application. The compound functions as a prodrug, requiring metabolic activation by carboxylesterases to generate its active metabolite, 7-ethyl-10-hydroxycamptothecin, which demonstrates approximately 1000-fold greater potency as a topoisomerase I inhibitor compared to the parent irinotecan molecule.

Irinotecan received regulatory approval for clinical use in Japan in 1994, followed by approvals in France in 1995 and the United States in 1996. The compound initially gained approval for the treatment of metastatic colorectal cancer, but its therapeutic applications have since expanded to include cervical cancer, small cell lung cancer, and various other malignancies. The successful development and clinical implementation of irinotecan marked a significant milestone in cancer chemotherapy, representing the first clinically successful camptothecin derivative to overcome the historical challenges that had limited the therapeutic potential of this important class of compounds.

Discovery of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin as a Major Metabolite of Irinotecan

The identification of 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin as a major metabolite of irinotecan emerged from comprehensive pharmacokinetic studies conducted to understand the complex metabolic fate of this important anticancer agent. Initial metabolic studies revealed that irinotecan undergoes multiple metabolic pathways following administration, with the primary route involving carboxylesterase-mediated conversion to the active metabolite 7-ethyl-10-hydroxycamptothecin. However, detailed analysis of plasma and tissue samples from patients receiving irinotecan therapy identified additional metabolic products that contributed to the overall pharmacological profile of the drug.

The formation of 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin occurs through cytochrome P450 3A4-mediated oxidation of the terminal piperidine ring present in irinotecan's structure. This metabolic transformation represents a significant alternative pathway that competes with the carboxylesterase-mediated activation route, potentially influencing the overall therapeutic efficacy and pharmacokinetic behavior of irinotecan. The compound has been identified with the registry number 181467-56-1 and is also known by the research designation RPR121056.

Pharmacological characterization studies have demonstrated that 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin exhibits substantially reduced topoisomerase I inhibitory activity compared to the primary active metabolite 7-ethyl-10-hydroxycamptothecin. Specifically, this metabolite demonstrates approximately 100-fold less activity as a topoisomerase I inhibitor, suggesting that it does not contribute significantly to the anticancer effects of irinotecan therapy. Additionally, the compound has been identified as a relatively weak inhibitor of acetylcholinesterase, though this activity is not considered clinically relevant at therapeutic concentrations.

The molecular formula of 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin has been determined to be C33H42N4O7, with a molecular weight of 618.7 grams per mole. The compound exists as a pyranoindolizinoquinoline derivative and represents one of the major polar metabolites identified in pharmacokinetic studies of irinotecan. Population pharmacokinetic modeling studies have incorporated this metabolite into comprehensive mathematical models designed to predict the disposition and elimination of irinotecan and its metabolic products.

Significance in Pharmacological Research

The identification and characterization of 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin has provided crucial insights into the complex pharmacological behavior of irinotecan and has contributed significantly to our understanding of camptothecin derivative metabolism. This metabolite serves as an important marker for cytochrome P450 3A4 activity in patients receiving irinotecan therapy, as its formation directly reflects the capacity of this enzyme system to metabolize the parent drug. Understanding the relative contributions of different metabolic pathways has proven essential for predicting drug-drug interactions and optimizing therapeutic regimens.

The discovery of this metabolite has enhanced the development of physiologically based pharmacokinetic models that can predict irinotecan disposition and optimize treatment protocols. These sophisticated mathematical models incorporate the formation and elimination of 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin alongside other metabolites to provide comprehensive predictions of drug behavior in diverse patient populations. Such models have proven invaluable for understanding the factors that influence treatment outcomes and for identifying patients who may require dose adjustments based on their metabolic profiles.

Research into this metabolite has also contributed to broader understanding of structure-activity relationships within the camptothecin family of compounds. The dramatic reduction in topoisomerase I inhibitory activity observed with 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin compared to the active metabolite 7-ethyl-10-hydroxycamptothecin has provided important insights into the structural features required for optimal enzyme inhibition. These findings have informed the design of subsequent camptothecin derivatives and have contributed to ongoing efforts to develop improved anticancer agents within this important therapeutic class.

| Metabolite | Formation Pathway | Topoisomerase I Activity | Clinical Significance |

|---|---|---|---|

| 7-ethyl-10-hydroxycamptothecin | Carboxylesterase-mediated hydrolysis | High (primary active metabolite) | Major contributor to anticancer activity |

| 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | Cytochrome P450 3A4-mediated oxidation | Low (100-fold less than active metabolite) | Marker of cytochrome P450 3A4 activity |

| 7-ethyl-10-hydroxycamptothecin glucuronide | Uridine glucuronosyltransferase conjugation | Minimal | Major elimination pathway |

Properties

IUPAC Name |

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYFNMPEYKRHHC-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747745 | |

| Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-47-0 | |

| Record name | 5-{[1-({[(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]amino}pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves multiple steps, starting from camptothecin. The key steps include the introduction of the ethyl group at the 7-position and the attachment of the 4-N-aminopentanoic acid and piperidino)carbonyloxy groups at the 10-position. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.

Biology: It is employed in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.

Medicine: This compound is being explored for its potential as an anti-cancer drug, with studies focusing on its efficacy, pharmacokinetics, and safety profile.

Industry: It is used in the development of novel drug delivery systems, such as nanoparticles and micelles, to enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Hydrochloride involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the enzyme-DNA complex, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Activation and Hydrolysis Efficiency

The hydrolysis of camptothecin derivatives by carboxylesterases is critical for their activation. Key data on enzymatic efficiency are summarized below:

| Compound | CES1A1 Catalytic Efficiency (min⁻¹µM⁻¹) | CES2 Catalytic Efficiency (min⁻¹µM⁻¹) | CES3 Catalytic Efficiency (min⁻¹µM⁻¹) |

|---|---|---|---|

| CPT-11 (Irinotecan) | 0.0023 | 0.012 | 0.0006 |

| NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin) | 0.0018 | 0.005 | 0.0003 |

| 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | <0.000015 | <0.000015 | <0.000015 |

Notes:

- CES2 is the primary enzyme for CPT-11 activation, with a 12.5-fold higher affinity (Km = 3.4 µM) and 5-fold higher Vmax (2.5 nmol/min/mg) compared to CES1A1 (Km = 43 µM, Vmax = 0.53 nmol/min/mg) .

- NPC, another oxidative metabolite of CPT-11, is hydrolyzed by CES2 at ~40% the efficiency of CPT-11, while 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is a poor substrate for all human carboxylesterases .

Antitumor Activity and Cytotoxicity

Antitumor potency (IC50 values) in preclinical models:

| Compound | KB Cells (IC50, ng/mL) | L1210 Cells (IC50, ng/mL) |

|---|---|---|

| SN-38 | 0.37 | 3.6 |

| CPT-11 | 1100 | 5500 |

| 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | 2100 | >5000 |

Notes:

- SN-38, the active metabolite, is ~3000-fold more potent than CPT-11 and its oxidative metabolites .

- 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin shows negligible cytotoxicity due to its resistance to enzymatic activation .

Metabolic Pathways and Drug Interactions

| Compound | Activation Pathway | Inactivation Pathway |

|---|---|---|

| CPT-11 | CES2 → SN-38 | CYP3A4 → APC/NPC |

| 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | None (poor CES2/CES1A1 substrate) | Further oxidation or renal excretion |

| NPC | CES2 → SN-38 | Glucuronidation or biliary excretion |

Notes:

- Microbial carboxylesterases (e.g., marine enzyme E93) can hydrolyze NPC, unlike human isoforms, suggesting therapeutic engineering opportunities .

Pharmacokinetics and Toxicity

- CPT-11 : Rapidly converted to SN-38 (t½ = 0.8–1.1 hours in mice), with dose-dependent plasma exposure. Toxicity (leukopenia, diarrhea) correlates with SN-38 levels .

- 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin: Prolonged plasma half-life due to metabolic stability but low toxicity .

Biological Activity

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin hydrochloride, commonly referred to as CPT-11 or irinotecan, is a semi-synthetic derivative of camptothecin. It is primarily utilized in cancer therapy, particularly for colorectal cancer. This compound exhibits significant biological activity through its mechanism of action, which involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication.

- Molecular Formula : C33H38N4O8

- Molecular Weight : 618.68 g/mol

- CAS Number : 181467-56-1

- Structure : The compound features a complex structure that includes a piperidine ring and an ethyl group, contributing to its pharmacological properties.

CPT-11 acts by stabilizing the topoisomerase I-DNA complex, preventing DNA religation and leading to DNA damage and apoptosis in rapidly dividing cancer cells. This mechanism is vital for its effectiveness against various tumor types.

Antitumor Efficacy

CPT-11 has demonstrated considerable antitumor activity across a range of experimental models:

- Tumor Models : Effective against murine tumors such as L1210 leukemia, S180 sarcoma, and Lewis lung carcinoma.

- Administration Routes : Can be administered intravenously (i.v.), intraperitoneally (i.p.), or orally.

- Comparison with Other Agents : In studies, CPT-11 showed superior efficacy compared to traditional chemotherapeutics like Adriamycin, especially in terms of the increase in life span (ILS) and therapeutic index .

Case Studies

- Clinical Trials : In various clinical trials, CPT-11 has been shown to improve survival rates in patients with metastatic colorectal cancer when used in combination with other agents like fluorouracil and leucovorin.

- Toxicity Profile : While effective, CPT-11 is associated with side effects such as diarrhea and neutropenia, which are dose-dependent. The role of intestinal microbiota in modulating these toxicities has been an area of active research .

Pharmacokinetics

CPT-11 undergoes extensive metabolism in the liver, primarily by the enzyme carboxylesterase, converting it into its active metabolite SN-38, which has a higher potency against topoisomerase I than the parent compound .

Resistance Mechanisms

Research indicates that resistance to CPT-11 can arise through various mechanisms including:

- Increased drug efflux via ATP-binding cassette (ABC) transporters.

- Alterations in topoisomerase I expression or function.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 7-ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin hydrochloride?

Methodological Answer:

The synthesis typically involves converting intermediates like 7-ethyl-10-hydroxycamptothecin (SN-38) via a two-step process:

Activation of SN-38 : The hydroxyl group at position 10 is activated using a carbonyl chloride reagent (e.g., [1,4’-bipiperidinyl]-1’-carbonyl chloride hydrochloride) in a polar aprotic solvent like pyridine .

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a water-alcohol solvent system (e.g., water/methanol) to yield the crystalline trihydrate form .

Key Considerations : Solvent selection impacts crystallinity and purity. For example, water-methanol mixtures reduce byproducts compared to anhydrous conditions .

Advanced: How do traditional synthetic methods compare to enzymatic approaches in terms of stereochemical control?

Methodological Answer:

Traditional chemical synthesis relies on chiral resolution or asymmetric catalysis to control stereochemistry. For example, HENEGAR et al. (1997) used asymmetric induction via chiral auxiliaries to synthesize the (S)-configured camptothecin core . In contrast, chemoenzymatic approaches (e.g., oxidative enzymes like cytochrome P450s) enable regio- and stereoselective hydroxylation of the camptothecin scaffold, reducing the need for protecting groups. A 2021 study achieved >95% enantiomeric excess using engineered enzymes to functionalize the 10-position, streamlining irinotecan analog synthesis . Data Conflict : Enzymatic methods often report higher selectivity but require optimization of pH and cofactor regeneration systems, which may complicate scalability .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC-PDA : Quantifies residual SN-38 and bipiperidine-related impurities (e.g., unreacted [1,4’-bipiperidinyl]-1’-carbonyl chloride) using a C18 column and acetonitrile/water gradient .

- XRPD : Differentiates crystalline forms (e.g., trihydrate vs. anhydrous) to confirm batch consistency .

- Chiral HPLC : Validates stereochemical purity, as even minor (R)-isomers can reduce antitumor activity .

Advanced: How can researchers resolve co-eluting impurities during HPLC analysis?

Methodological Answer:

Co-elution issues often arise from structurally similar byproducts (e.g., 7-ethyl-11-hydroxycamptothecin isomers). Strategies include:

- Mobile Phase Optimization : Adding ion-pairing agents (e.g., 0.1% trifluoroacetic acid) improves separation of hydroxylated analogs .

- Tandem Mass Spectrometry (LC-MS/MS) : Provides accurate mass data to distinguish isomers (e.g., m/z differences in fragmentation patterns) .

- 2D-LC : Coupling two orthogonal columns (e.g., HILIC followed by reversed-phase) resolves overlapping peaks from complex reaction mixtures .

Basic: What are the key intermediates in synthesizing this compound, and how are they characterized?

Methodological Answer:

- 7-Ethyl-10-hydroxycamptothecin (SN-38) : Synthesized via asymmetric oxidation of 7-ethylcamptothecin using chiral catalysts. Characterized by H-NMR (δ 5.7 ppm for lactone proton) and HPLC retention time (RT ~12.5 min) .

- [1,4’-Bipiperidinyl]-1’-carbonyl chloride hydrochloride : Prepared by reacting 1,4’-bipiperidine with phosgene. Confirmed via FT-IR (C=O stretch at 1780 cm) and elemental analysis .

Advanced: What strategies mitigate lactone ring instability during formulation studies?

Methodological Answer:

The lactone ring’s pH-dependent equilibrium (closed lactone vs. open carboxylate) affects bioavailability. Approaches include:

- Lyophilization with Cyclodextrins : Formulations with sulfobutyl ether-β-cyclodextrin stabilize the lactone form at physiological pH .

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hydrolysis, enhancing plasma half-life by 3-fold in murine models .

- Salt Selection : Hydrochloride salts (vs. mesylate or triflate) improve crystallinity and reduce hygroscopicity, minimizing lactone degradation during storage .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, chemical goggles, and Type II respirators (NIOSH-approved) to prevent dermal/ocular exposure and inhalation of aerosols .

- Ventilation : Use fume hoods for weighing and reactions to avoid dust dispersion .

- Waste Disposal : Hydrolyze residual compound with 1N NaOH before disposal to deactivate the lactone moiety .

Advanced: How can researchers address contradictory data on the compound’s solubility in polar solvents?

Methodological Answer:

Discrepancies arise from hydration state (anhydrous vs. trihydrate) and solvent purity. For reproducible results:

- Karl Fischer Titration : Determine water content in solvents (e.g., DMSO must be <0.01% HO) .

- Temperature Control : Solubility in methanol increases from 12 mg/mL at 25°C to 28 mg/mL at 40°C due to entropy-driven dissolution .

- Polymorph Screening : Use high-throughput XRPD to identify solvent-specific crystalline forms affecting solubility .

Basic: What in vitro models are used to evaluate this compound’s anticancer activity?

Methodological Answer:

- Topoisomerase I Inhibition Assay : Measures DNA relaxation via agarose gel electrophoresis; IC typically ranges 10–50 nM .

- Cell Viability (MTT Assay) : Tested in colon (HCT-116) and lung (A549) cancer lines, with EC values reported between 0.1–1.0 µM .

Advanced: How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Common issues include poor pharmacokinetics (PK) and off-target effects. Solutions:

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., SN-38) and inactive conjugates in plasma .

- PK/PD Modeling : Correlate plasma AUC (area under the curve) with tumor growth inhibition in xenografts to optimize dosing regimens .

- Tissue Distribution Studies : Use radiolabeled C-compound to assess tumor penetration vs. normal tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.